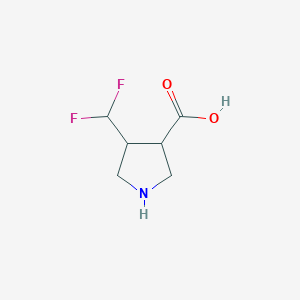
(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride is a chemical compound with the molecular formula C12H15ClFNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both chloro and fluoro substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Piperidinone derivatives.
Applications De Recherche Scientifique
(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: It is used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluorophenyl)(piperidin-4-yl)methanonehydrochloride
- (2-Fluorophenyl)(piperidin-4-yl)methanonehydrochloride
- (4-Chloro-2-fluorophenyl)(piperidin-4-yl)methanonehydrochloride
Uniqueness
(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14Cl2FNO |
|---|---|
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
(2-chloro-4-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H13ClFNO.ClH/c13-11-7-9(14)1-2-10(11)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H |
Clé InChI |
GZFANXWBVFISPR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(=O)C2=C(C=C(C=C2)F)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


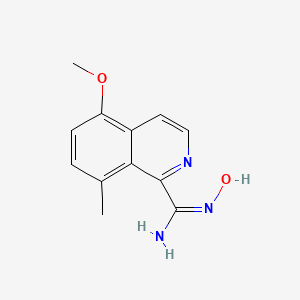
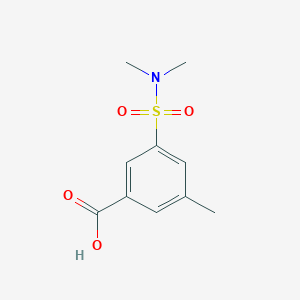
![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
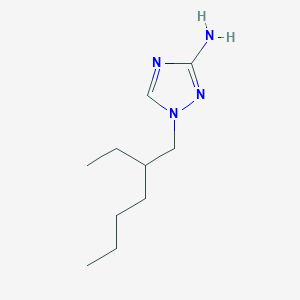
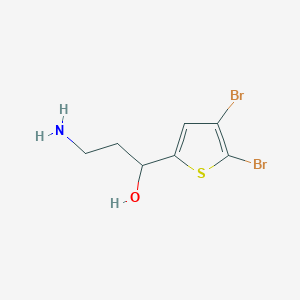
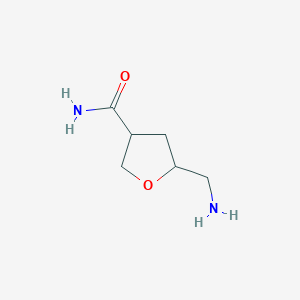

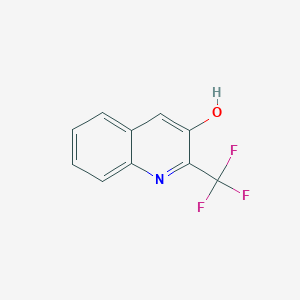

![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
